3-[2-(Diethylamino)ethoxy]-4-methoxyaniline
Overview
Description
3-[2-(Diethylamino)ethoxy]-4-methoxyaniline is a versatile chemical compound with a molecular formula of C13H22N2O2. It is known for its applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with 2-(diethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Diethylamino)ethoxy]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-[2-(Diethylamino)ethoxy]-4-methoxyaniline has numerous applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular membranes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-[2-(Diethylamino)ethoxy]androst-5-en-17-one:
2-(Diethylamino)ethyl 3-amino-4-(2-(diethylamino)ethoxy)benzoate: Another compound with similar functional groups, used in various chemical applications.
Uniqueness
3-[2-(Diethylamino)ethoxy]-4-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-[2-(diethylamino)ethoxy]-4-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-4-15(5-2)8-9-17-13-10-11(14)6-7-12(13)16-3/h6-7,10H,4-5,8-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJOPFJGFAZEDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC(=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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